N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with N-(2-methoxyethyl)ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)cyclopropanesulfonamide
- N-(2-Aminoethyl)cyclopropanesulfonamide
- N-(2-Hydroxyethyl)cyclopropanesulfonamide
Uniqueness
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group provides additional stability and solubility compared to similar compounds .
Properties
Molecular Formula |
C8H18N2O3S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-13-7-6-9-4-5-10-14(11,12)8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
LIKULHHQQLQYBN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCNS(=O)(=O)C1CC1 |
Origin of Product |
United States |
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